molecular formula C21H17F4NO3S2 B1672448 GW0742 CAS No. 317318-84-6

GW0742

Cat. No.: B1672448
CAS No.: 317318-84-6
M. Wt: 471.5 g/mol
InChI Key: HWVNEWGKWRGSRK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

GW0742, also known as GW-0742 or GW610742, is a potent and highly selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor protein that functions as a transcription factor regulating the expression of genes . It plays a crucial role in physiological functions such as cellular differentiation, development, metabolism , fatty acid oxidation, energy metabolism, and inflammation .

Mode of Action

this compound works by binding to PPARδ, activating it to perform its functions more effectively . This activation enhances the expression of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid utilization . The beauty of this compound lies in its selectivity for PPARδ, allowing it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .

Biochemical Pathways

The principal signaling pathways involved in the action of this compound are the mitogen-activated protein kinases (MAPKs) and PI3K/Akt cascades . This compound attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is mediated by the modulation of phosphatase activity, specifically the prevention of the oxidation and inactivation of PTEN .

Result of Action

this compound has shown promising potential in improving various health conditions. Its ability to modulate genes involved in metabolism has significant implications for treating metabolic disorders . Research has shown its potential in addressing conditions like obesity and diabetes . As a PPARδ agonist, it has demonstrated potential in managing cardiovascular diseases by affecting lipid metabolism and reducing inflammation . There is also increasing interest in the role of this compound in neurodegenerative diseases, with research exploring its potential in conditions like Alzheimer’s and Parkinson’s .

Action Environment

The action of this compound is influenced by the internal environment of the body. For instance, in a rat model of hypoxia-induced pulmonary hypertension, this compound was shown to induce vasorelaxation in systemic and pulmonary vessels . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW0742 involves multiple steps, starting with the preparation of the core structure, which includes a thiazole ring. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GW0742 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the aromatic rings, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted aromatic compounds .

Comparison with Similar Compounds

GW0742 is often compared with other peroxisome proliferator-activated receptor agonists, such as:

    GW501516 (Cardarine): Both this compound and GW501516 are selective peroxisome proliferator-activated receptor delta agonists.

    Elafibranor: Elafibranor is a dual peroxisome proliferator-activated receptor alpha/delta agonist, whereas this compound is selective for peroxisome proliferator-activated receptor delta.

    Pioglitazone: Pioglitazone is a peroxisome proliferator-activated receptor gamma agonist, which is primarily used for its antidiabetic effects.

Conclusion

This compound is a potent and selective peroxisome proliferator-activated receptor delta agonist with significant potential in various scientific research applications. Its unique mechanism of action and high selectivity make it a promising candidate for further investigation in the fields of metabolic disorders, cardiovascular diseases, inflammation, and neurodegenerative diseases.

Biological Activity

GW0742 is a selective agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This compound has garnered attention for its diverse biological activities, particularly in cardiovascular health, metabolic regulation, and inflammatory responses. Research indicates that this compound can modulate various cellular processes, including vasodilation, chondrogenesis, and neuroinflammation.

Cardiovascular Effects

This compound has been shown to induce vasorelaxation in systemic and pulmonary vessels. In studies involving rat models of pulmonary hypertension, daily administration of this compound significantly reduced right heart hypertrophy and right ventricular systolic pressure. The mechanism underlying this effect appears to be independent of the PPARβ/δ receptor or prostacyclin receptors, instead involving the inhibition of RhoA activity .

Table 1: Cardiovascular Effects of this compound

Study ReferenceModelDosageKey Findings
Rat model of hypoxia-induced pulmonary hypertension30 mg/kg/day for 3 weeksReduced right heart hypertrophy and right ventricular systolic pressure
Sham-operated miceN/AAltered gene expression linked to cardiovascular disease pathways

Chondrogenesis Enhancement

This compound has demonstrated a significant ability to enhance chondrogenesis in mesenchymal stem cells (MSCs). In vitro studies showed that this compound increased the expression of type II collagen and glycosaminoglycan (GAG) in MSC-derived pellets. This suggests its potential utility in cartilage repair and regeneration .

Table 2: Chondrogenic Effects of this compound

Study ReferenceModelConcentrationKey Findings
Human bone marrow-derived MSCs1-2 µg/mLIncreased chondrogenic markers and improved repair quality in vivo

Neuroinflammatory Response

In a rat model of hypoxia-ischemia, this compound was found to significantly reduce the activation of pro-inflammatory microglia. This effect was associated with decreased expression of inflammatory markers such as TXNIP and NLRP3, suggesting a potential role for this compound in neuroprotection .

Table 3: Neuroinflammatory Effects of this compound

Study ReferenceModelTreatment DurationKey Findings
Rat model of hypoxia-ischemia7 daysReduced microglial activation and inflammatory cytokine expression

Case Study: Pulmonary Function Improvement

A study demonstrated that pulmonary administration of this compound improved respiratory function in emphysema model mice. This finding highlights the potential therapeutic applications of this compound in respiratory diseases .

Research Findings on Endothelial Metabolism

This compound was shown to induce a context-dependent metabolic response in human umbilical vein endothelial cells (HUVEC). The compound enhanced fatty acid oxidation (FAO) while maintaining glycolysis during tubulogenesis, indicating its role in endothelial cell behavior and tissue maintenance .

Table 4: Metabolic Effects on Endothelial Cells

Study ReferenceCell TypeKey Findings
HUVECEnhanced FAO during tubulogenesis; reduced metabolic activity in monolayers

Properties

IUPAC Name

2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVNEWGKWRGSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040760
Record name {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317318-84-6
Record name 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317318-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW0742
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-0742
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of Example 2a (1 mmol) in THF (10 mL) was treated with 1N LiOH in water (2 mL, 2 mmol), and stirred 16 h at room temperature (when reactions were slow, the temperature was elevated to 50° C.). The solution was neutralized with 1N HCl (2 mL, 2 mmol) and the organic solvent evaporated to afford an aqueous solution with an insoluble product. If the insoluble was a solid, it was filtered and dried to afford the final product. If the insoluble was an oil, it was extracted with EtOAc (30 mL). The organic solution was separated, washed with water (2×30 mL), dried, filtered, and evaporated to afford the final product.
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solution
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1 mmol
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0 (± 1) mol
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2 mL
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10 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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